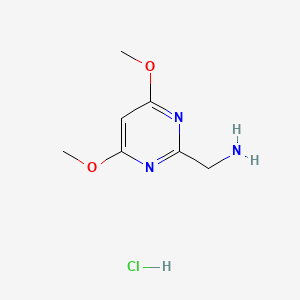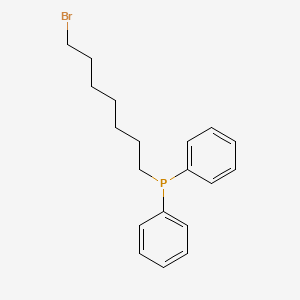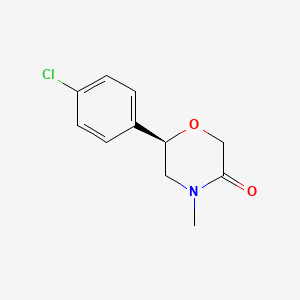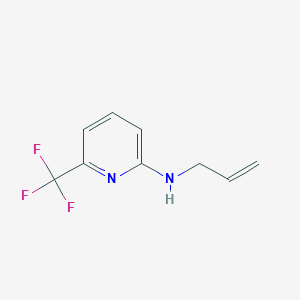![molecular formula C23H30N2O9 B12625253 ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate](/img/structure/B12625253.png)
ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by its intricate tricyclic framework and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate involves several steps, starting with the preparation of the tricyclic core. This core is typically synthesized through a series of cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors or batch processing. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is crucial for monitoring the synthesis process and verifying the final product’s composition.
化学反応の分析
Types of Reactions
Ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of different functional groups.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
The reactions mentioned above often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the use of catalysts or specific solvents to facilitate the exchange of functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of the compound may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives, depending on the nature of the substituent introduced.
科学的研究の応用
Ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: Researchers use this compound to investigate its potential biological activities, such as enzyme inhibition, receptor binding, and cellular uptake.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways involved in diseases.
Industry: In industrial applications, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by occupying the active site or alter receptor function by binding to specific domains.
類似化合物との比較
Similar Compounds
Some compounds similar to ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate include:
- Mthis compound
- Propyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate
Uniqueness
The uniqueness of this compound lies in its specific ethyl ester group, which can influence its solubility, reactivity, and biological activity compared to its methyl or propyl counterparts. This structural variation can lead to differences in how the compound interacts with molecular targets and its overall effectiveness in various applications.
特性
分子式 |
C23H30N2O9 |
|---|---|
分子量 |
478.5 g/mol |
IUPAC名 |
ethyl 4-[[2-[[(1S,2R,6R,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbonyl]amino]acetyl]amino]benzoate |
InChI |
InChI=1S/C23H30N2O9/c1-6-29-20(28)12-7-9-13(10-8-12)25-14(26)11-24-19(27)17-15-16(32-22(2,3)31-15)18-21(30-17)34-23(4,5)33-18/h7-10,15-18,21H,6,11H2,1-5H3,(H,24,27)(H,25,26)/t15-,16+,17?,18-,21-/m1/s1 |
InChIキー |
FXUYFTSKCDUEBN-HMCFULEZSA-N |
異性体SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2[C@H]3[C@@H]([C@@H]4[C@H](O2)OC(O4)(C)C)OC(O3)(C)C |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CNC(=O)C2C3C(C4C(O2)OC(O4)(C)C)OC(O3)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-alanyl-N-prop-2-en-1-ylglycine](/img/structure/B12625180.png)



![2-{2,6-Bis[(propan-2-yl)oxy]phenyl}-6-bromopyridine](/img/structure/B12625193.png)

![1-(8-Hydroxy-2,3-dimethylimidazo[1,2-a]pyridin-6-yl)piperidin-2-one](/img/structure/B12625199.png)

![2-(4-Bromophenyl)-7-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12625218.png)


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dihydroxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12625232.png)
![(3R)-3-[(Pyridin-2-yl)methyl]-1,4-diazepan-2-one](/img/structure/B12625235.png)
![1,5-Dichloro-3-ethenyl-2-[(3-methylbut-2-en-1-yl)oxy]benzene](/img/structure/B12625249.png)
